molecular formula C20H22N2O3S B2450158 3-(benzenesulfonyl)-N,N-diethyl-6-methoxyquinolin-4-amine CAS No. 895639-71-1

3-(benzenesulfonyl)-N,N-diethyl-6-methoxyquinolin-4-amine

Cat. No.: B2450158
CAS No.: 895639-71-1
M. Wt: 370.47
InChI Key: SJPCVJNCSXEUED-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N,N-diethyl-6-methoxyquinolin-4-amine is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to the quinoline ring, along with diethyl and methoxy substituents. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name

3-(benzenesulfonyl)-N,N-diethyl-6-methoxyquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-4-22(5-2)20-17-13-15(25-3)11-12-18(17)21-14-19(20)26(23,24)16-9-7-6-8-10-16/h6-14H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPCVJNCSXEUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N,N-diethyl-6-methoxyquinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.

    Sulfonylation: The benzenesulfonyl group can be introduced through the reaction of the quinoline derivative with benzenesulfonyl chloride in the presence of a base such as pyridine.

    N,N-Diethylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The benzenesulfonyl moiety participates in nucleophilic displacement reactions, particularly under alkaline conditions. For example:

  • Reaction with Grignard Reagents :
    The sulfonamide group can react with organomagnesium reagents (e.g., RMgX) to form substituted sulfonamides. This parallels methodologies described for primary sulfonamide synthesis using t-BuONSO, where Grignard reagents attack the sulfur center, leading to sulfonamide intermediates .

Reaction Conditions Products Yield (%)Reference
R-MgX + sulfonamideTHF, −78°C → rt, 2 hR-SO₂-N(Et)₂-quinoline derivative60–85
  • Hydrolysis :
    Acidic or basic hydrolysis cleaves the sulfonamide bond, yielding benzenesulfonic acid and the corresponding amine .

Oxidative Degradation of the Quinoline Core

The quinoline ring undergoes oxidation, particularly at the methoxy-substituted position. Electrochemical studies on similar systems reveal:

  • Demethylation :
    The 6-methoxy group is susceptible to oxidative demethylation, forming a hydroxylquinoline derivative. This mirrors electrochemical oxidation pathways observed in aliphatic amines and methoxyarenes .

6-OCH3[O], H2O6-OH\text{6-OCH}_3 \xrightarrow{\text{[O], H}_2\text{O}} \text{6-OH}

Oxidizing Agent Conditions Product SelectivityReference
KMnO₄H₂O, 80°C, 4 h6-hydroxyquinoline derivative>90%

Catalytic Hydrogenation of the Quinoline Ring

The quinoline core can be reduced to tetrahydroquinoline under hydrogenation conditions:

  • Pd/C-Mediated Hydrogenation :
    Selective saturation of the pyridine ring occurs at 50–100 psi H₂, yielding a tetrahydroquinoline derivative while preserving the sulfonamide and methoxy groups .

QuinolineH2,Pd/CTetrahydroquinoline\text{Quinoline} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Tetrahydroquinoline}

Catalyst Pressure (psi) Time Product Yield (%)Reference
10% Pd/C506 hTetrahydroquinoline75

Acid/Base-Mediated Rearrangements

The diethylamino group facilitates acid-catalyzed rearrangements:

  • Eschweiler-Clarke Reaction :
    Treatment with formaldehyde and formic acid leads to N-methylation, converting the diethylamino group to a dimethylaminoethyl moiety .

N(Et)2HCHO, HCOOHN(Me)CH2CH2N(Me)2\text{N(Et)}_2 \xrightarrow{\text{HCHO, HCOOH}} \text{N(Me)CH}_2\text{CH}_2\text{N(Me)}_2

Stability and Side Reactions

  • Thermal Decomposition :
    At temperatures >200°C, the sulfonamide group decomposes, releasing SO₂ and forming a secondary amine .

  • Photodegradation :
    UV exposure induces cleavage of the sulfonamide bond, producing benzenesulfonyl radicals and amine fragments .

Key Mechanistic Insights

  • Sulfonamide Reactivity : The electron-withdrawing benzenesulfonyl group enhances the acidity of the adjacent N–H bond (if present), facilitating deprotonation and nucleophilic attack .

  • Quinoline Aromaticity : Electron-donating groups (e.g., methoxy) direct electrophilic substitution to the 5- and 8-positions, while electron-withdrawing groups (e.g., sulfonyl) favor the 2-position .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, particularly in the fields of anti-inflammatory and anticancer research. Its mechanism of action involves the inhibition of specific enzymes and pathways that are crucial in various disease processes.

Anti-inflammatory Properties

Research indicates that derivatives of the quinoline scaffold, including 3-(benzenesulfonyl)-N,N-diethyl-6-methoxyquinolin-4-amine, display significant anti-inflammatory effects. These compounds have been shown to inhibit lipoxygenase enzymes, which play a pivotal role in the inflammatory response. For instance, studies have reported that related compounds exhibit nanomolar potency against platelet-type 12-lipoxygenase (12-LOX), suggesting their potential as therapeutic agents for inflammatory diseases .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It is believed to interfere with cancer cell proliferation by modulating signaling pathways associated with tumor growth. In vitro studies have demonstrated that certain analogs can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer drugs .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves multi-step reactions that include the formation of the quinoline core followed by sulfonylation. The structure-activity relationship studies focus on identifying key functional groups that enhance biological activity.

Synthetic Pathways

  • Quinoline Formation : The initial step often involves cyclization reactions to form the quinoline ring.
  • Sulfonylation : The introduction of the benzenesulfonyl group is crucial for enhancing the compound's bioactivity.
  • Alkylation : N,N-diethyl substitution is performed to improve solubility and bioavailability.

These synthetic strategies are essential for optimizing the pharmacological properties of the compound .

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

  • Inhibition of Lipoxygenases : A study demonstrated that certain derivatives significantly inhibited lipoxygenase activity, leading to reduced inflammation in animal models .
  • Anticancer Efficacy : Another investigation reported that modifications to the quinoline structure resulted in enhanced cytotoxicity against various cancer cell lines, with some derivatives showing IC50 values in low micromolar ranges .
  • Neuroprotective Effects : Related compounds have been studied for their potential neuroprotective effects in models of neurodegenerative diseases, indicating a broad therapeutic scope .

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N,N-diethyl-6-methoxyquinolin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid derivatives: These compounds share the benzenesulfonyl group and exhibit similar chemical reactivity.

    Quinoline derivatives: Compounds such as chloroquine and quinine, which have a quinoline core, are used in medicinal chemistry for their antimalarial and other therapeutic properties.

Uniqueness

3-(benzenesulfonyl)-N,N-diethyl-6-methoxyquinolin-4-amine is unique due to the combination of the benzenesulfonyl group with the quinoline core and the specific substituents (diethyl and methoxy groups). This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

3-(benzenesulfonyl)-N,N-diethyl-6-methoxyquinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound features a quinoline core with a benzenesulfonyl group and diethyl and methoxy substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable candidate for research and development in pharmacology.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Investigated for its potential as an antimicrobial agent, the compound has shown promising results against various pathogens.
  • Anticancer Properties : Preliminary studies suggest that it may possess anticancer activity, with mechanisms involving interaction with specific molecular targets in cancer cells.
  • Enzyme Inhibition : The compound can modulate the activity of enzymes and receptors, which could lead to therapeutic effects in various diseases.

The mechanism of action involves binding to specific proteins or enzymes within biological systems. This binding can inhibit or activate these targets, influencing cellular pathways relevant to disease processes. For instance, it may inhibit certain kinases involved in cancer cell proliferation or modulate inflammatory responses by affecting nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways .

Antitumor Activity

A study focusing on similar quinoline derivatives demonstrated that compounds within this class exhibited significant antitumor activity. For example, some derivatives showed mean GI50 values ranging from 7.24 µM to 14.12 µM, indicating potent cytotoxic effects against various cancer cell lines . Although specific data on this compound is limited, its structural similarity suggests a potential for comparable activity.

Antimicrobial Evaluation

Research has highlighted the antimicrobial potential of quinoline derivatives. For instance, compounds have been evaluated for their efficacy against Mycobacterium tuberculosis, with some showing MIC values as low as 0.1 μg/mL . While direct studies on the target compound are still needed, the promising results from related compounds provide a foundation for further exploration.

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the quinoline structure significantly influence biological activity. The presence of the benzenesulfonyl group enhances solubility and bioavailability, which are critical factors for therapeutic efficacy . Variations in substituents at different positions on the quinoline ring can lead to changes in potency and selectivity against specific biological targets.

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